REACTION_CXSMILES
|
[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][OH:4].C(N(CC)CC)C.[F:16][C:17]([F:23])([F:22])[S:18](F)(=[O:20])=[O:19]>C(Cl)(Cl)Cl>[F:16][C:17]([F:23])([F:22])[S:18]([O:4][CH2:3][C:2]([F:8])([F:1])[CH:5]([F:7])[F:6])(=[O:20])=[O:19]
|
Name
|
|
Quantity
|
244.3 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(F)F)F
|
Name
|
|
Quantity
|
187.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
281.33 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)F)(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
was set to −10° C
|
Type
|
CUSTOM
|
Details
|
did not exceed −5° C
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
WASH
|
Details
|
washed with 2×500 mL portions of water and 1×250 mL portion of 1N HCl
|
Type
|
CUSTOM
|
Details
|
The chloroform solvent was removed by rotary evaporation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over anhydrous magnesium sulfate which
|
Type
|
FILTRATION
|
Details
|
was then filtered from the product
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)OCC(C(F)F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |